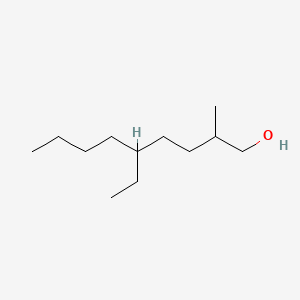
5-Ethyl-2-methylnonan-1-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Ethyl-2-methylnonan-1-ol is an organic compound with the molecular formula C12H26O. It is a type of alcohol characterized by its long carbon chain and the presence of both ethyl and methyl groups. This compound is often used in various industrial applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
5-Ethyl-2-methylnonan-1-ol can be synthesized through several methods. One common approach involves the aldol condensation of appropriate aldehydes followed by hydrogenation. For instance, the condensation of propionaldehyde with a suitable aldehyde can yield an intermediate, which is then hydrogenated to produce this compound .
Industrial Production Methods
In industrial settings, the production of this compound often involves large-scale aldol condensation reactions followed by catalytic hydrogenation. The reaction conditions typically include elevated temperatures and pressures, as well as the use of catalysts such as palladium or nickel to facilitate the hydrogenation process .
Chemical Reactions Analysis
Types of Reactions
5-Ethyl-2-methylnonan-1-ol undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: It can be reduced to form alkanes.
Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Catalytic hydrogenation using hydrogen gas (H2) and a metal catalyst such as palladium or nickel.
Substitution: Reagents like thionyl chloride (SOCl2) can be used to replace the hydroxyl group with a chlorine atom.
Major Products
Oxidation: Produces aldehydes or carboxylic acids.
Reduction: Produces alkanes.
Substitution: Produces alkyl halides.
Scientific Research Applications
Industrial Applications
5-Ethyl-2-methylnonan-1-ol is primarily utilized in industrial settings due to its solvent properties and potential as a chemical intermediate:
- Solvent in Chemical Processes : Its alcohol nature allows it to act as an effective solvent for various chemical reactions, particularly in organic synthesis.
- Intermediate in Synthesis : This compound can serve as an intermediate in the synthesis of more complex organic molecules, which may have pharmaceutical or agricultural applications.
Pharmaceutical Applications
The pharmaceutical industry has shown interest in this compound due to its potential role in drug formulation:
Research Applications
In academic research, this compound can be utilized in various studies:
- Chemical Behavior Studies : Researchers can investigate the reactivity of this compound under different conditions to better understand its chemical behavior and potential transformations.
- Biological Studies : Given the interest in branched-chain alcohols, studies could focus on the biological effects of this compound on cellular systems or its interaction with biomolecules.
Case Study 1: Solvent Efficacy
A study exploring various alcohols as solvents demonstrated that branched-chain alcohols like this compound provided improved solubility for hydrophobic compounds compared to their straight-chain counterparts. This characteristic enhances its utility in chemical syntheses where solubility is a limiting factor.
Case Study 2: Drug Delivery Systems
Research evaluating the use of branched-chain alcohols in drug delivery systems indicated that these compounds could enhance the permeability of drugs across biological membranes. Although specific studies on this compound are yet to be published, such findings suggest promising applications in pharmaceutical formulations.
Mechanism of Action
The mechanism of action of 5-Ethyl-2-methylnonan-1-ol involves its interaction with various molecular targets. In oxidation reactions, the hydroxyl group is typically the site of reactivity, where it undergoes transformation to form aldehydes or carboxylic acids. In reduction reactions, the compound is hydrogenated to form alkanes. The pathways involved in these reactions often include the formation of intermediate species, such as radicals or carbocations, which then undergo further transformations .
Comparison with Similar Compounds
Similar Compounds
2-Methyl-1-pentanol: Another alcohol with a similar structure but a shorter carbon chain.
1-Nonanol: A straight-chain alcohol with a similar molecular weight but lacking the ethyl and methyl substituents.
Uniqueness
5-Ethyl-2-methylnonan-1-ol is unique due to its specific combination of ethyl and methyl groups on a long carbon chain. This structural feature imparts distinct chemical properties, such as its reactivity and solubility, making it valuable in various industrial and research applications .
Properties
CAS No. |
68083-56-7 |
|---|---|
Molecular Formula |
C12H26O |
Molecular Weight |
186.33 g/mol |
IUPAC Name |
5-ethyl-2-methylnonan-1-ol |
InChI |
InChI=1S/C12H26O/c1-4-6-7-12(5-2)9-8-11(3)10-13/h11-13H,4-10H2,1-3H3 |
InChI Key |
WIGUFLFEXMLRCT-UHFFFAOYSA-N |
Canonical SMILES |
CCCCC(CC)CCC(C)CO |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.















